molecular formula C8H22N2Si B1586080 Bis(dimethylamino)diethylsilane CAS No. 33287-52-4

Bis(dimethylamino)diethylsilane

Cat. No.: B1586080
CAS No.: 33287-52-4
M. Wt: 174.36 g/mol
InChI Key: TWQSOHGSGBWNBD-UHFFFAOYSA-N
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Description

Bis(dimethylamino)diethylsilane is an organosilicon compound with the chemical formula C8H22N2Si. It is a colorless liquid that is used in various chemical processes and industrial applications. This compound is known for its reactivity and versatility, making it a valuable reagent in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(dimethylamino)diethylsilane can be synthesized through several methods. One common approach involves the reaction of diethylchlorosilane with dimethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid by-product. The reaction can be represented as follows:

(C2H5)2SiCl2+2(CH3)2NH(C2H5)2Si[N(CH3)2]2+2HCl\text{(C2H5)2SiCl2} + 2 \text{(CH3)2NH} \rightarrow \text{(C2H5)2Si[N(CH3)2]2} + 2 \text{HCl} (C2H5)2SiCl2+2(CH3)2NH→(C2H5)2Si[N(CH3)2]2+2HCl

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Bis(dimethylamino)diethylsilane undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form silicon dioxide and other by-products.

    Reduction: Can be reduced to form simpler organosilicon compounds.

    Substitution: Undergoes nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides, alkoxides, and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Silicon dioxide and dimethylamine.

    Reduction: Simpler organosilicon compounds.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Bis(dimethylamino)diethylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.

    Biology: Employed in the modification of biomolecules and the development of novel biomaterials.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for silicon-based pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants. It is also used in the semiconductor industry for the deposition of silicon-containing thin films.

Mechanism of Action

The mechanism of action of bis(dimethylamino)diethylsilane involves its reactivity with various chemical species. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its dimethylamino groups can donate electron density, making it a good nucleophile, while the silicon atom can accept electron density, making it an effective electrophile. This dual reactivity allows this compound to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Bis(dimethylamino)dimethylsilane
  • Bis(diethylamino)dimethylsilane
  • Tris(dimethylamino)silane
  • Diisopropylaminosilane

Uniqueness

Bis(dimethylamino)diethylsilane is unique due to its specific combination of dimethylamino and diethyl groups attached to the silicon atom. This structure imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of diethyl groups can influence the compound’s steric and electronic properties, making it suitable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

N-[dimethylamino(diethyl)silyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H22N2Si/c1-7-11(8-2,9(3)4)10(5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQSOHGSGBWNBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373497
Record name BIS(DIMETHYLAMINO)DIETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33287-52-4
Record name BIS(DIMETHYLAMINO)DIETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(dimethylamino)diethylsilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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